molecular formula C8H17N B1265533 1-Butylpyrrolidine CAS No. 767-10-2

1-Butylpyrrolidine

Cat. No. B1265533
Key on ui cas rn: 767-10-2
M. Wt: 127.23 g/mol
InChI Key: JSHASCFKOSDFHY-UHFFFAOYSA-N
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Patent
US04910304

Procedure details

11.7 kg of butane-1,4-diol were reacted with 7.3 kg of n-butylamine similarly to Example 1. N-(n-butyl)-pyrrolidine was obtained in 96% yield.
Quantity
11.7 kg
Type
reactant
Reaction Step One
Quantity
7.3 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4]O.[CH2:7]([NH2:11])[CH2:8][CH2:9][CH3:10]>>[CH2:1]([N:11]1[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
11.7 kg
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
7.3 kg
Type
reactant
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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